[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride
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Overview
Description
[5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride: is a chemical compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom at the 5-position of the phenyl ring and a pyrazole moiety attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction involving substituted benzaldehydes, malononitrile, and phenyl hydrazine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Scientific Research Applications
Chemistry:
Fluorescent Probes: The compound can be used as a fluorescent probe in various chemical sensing applications due to its unique photophysical properties.
Biology:
Bioimaging: It can be utilized in bioimaging techniques to study cellular processes and interactions.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(1H-pyrazol-1-yl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: A related compound with similar structural features and applications.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system, known for their fluorescent properties.
Fluorinated Aromatic Amines: A broader class of compounds with similar fluorinated aromatic structures.
Uniqueness:
Properties
IUPAC Name |
5-fluoro-2-pyrazol-1-ylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.ClH/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13;/h1-6H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHPIAZJMBJILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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